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3-[1-(Methylsulfonyl)ethyl]azetidine

Cat. No.: B13692412
M. Wt: 163.24 g/mol
InChI Key: XCZKLRGHFWRHGG-UHFFFAOYSA-N
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Description

3-[1-(Methylsulfonyl)ethyl]azetidine (CAS 2358601-42-8) is a high-purity chemical compound supplied for scientific research and development. This specialty chemical features an azetidine ring, a four-membered saturated heterocycle that is of significant interest in medicinal chemistry for its role as a scaffold and pharmacophore in drug discovery . The molecular formula is C 6 H 13 NO 2 S and it has a molecular weight of 163.24 g/mol . Azetidine-containing compounds are recognized as key subunits in a wide range of biologically active molecules and natural products. They are frequently utilized as conformationally constrained analogs of amino acids or other bioactive molecules, serving as crucial building blocks for the synthesis of novel heterocyclic compounds and peptides . The methylsulfonyl (mesyl) group in its structure can influence the compound's physicochemical properties and provides a handle for further chemical modifications. As such, this reagent is a valuable azetidine building block for use in various synthetic applications, including the development of pharmaceutical agents and as a component in scientific research workflows. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2S B13692412 3-[1-(Methylsulfonyl)ethyl]azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

3-(1-methylsulfonylethyl)azetidine

InChI

InChI=1S/C6H13NO2S/c1-5(10(2,8)9)6-3-7-4-6/h5-7H,3-4H2,1-2H3

InChI Key

XCZKLRGHFWRHGG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)S(=O)(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Pathways for 3 1 Methylsulfonyl Ethyl Azetidine

Retrosynthetic Analysis of the Azetidine (B1206935) Core and Methylsulfonyl-Ethyl Side Chain

A retrosynthetic analysis of 3-[1-(Methylsulfonyl)ethyl]azetidine reveals several plausible disconnection pathways. The primary disconnections focus on the formation of the azetidine ring and the installation of the chiral side chain.

One logical approach involves disconnecting the C3-side chain bond, leading to an azetidine-3-synthon (e.g., azetidin-3-one (B1332698) or a 3-haloazetidine) and a nucleophilic 1-(methylsulfonyl)ethyl anion equivalent. This strategy, however, may be complicated by the stereochemical control required at the C1' position of the side chain.

A more convergent strategy, and the focus of this analysis, involves forming the azetidine ring from an acyclic precursor that already contains the complete C2 side chain. This simplifies the final steps and allows for the stereocenter to be established early in the synthesis. The key disconnections for this approach are the C2-N and C4-N bonds of the azetidine ring. This retrosynthesis points to a 1,3-amino alcohol or a related 1,3-amino halide as the immediate precursor, which can be cyclized via intramolecular nucleophilic substitution.

Further deconstruction of this acyclic precursor leads to two primary fragments: a chiral β-amino sulfone which serves as the precursor for the methylsulfonyl-ethyl side chain, and a C3 fragment that will ultimately form the C2, C4, and nitrogen atoms of the azetidine ring. This approach allows for the application of modern asymmetric methodologies to establish the crucial stereocenter of the side chain precursor.

Synthesis of Key Precursors to the Azetidine Framework

The successful synthesis of the target molecule hinges on the efficient preparation of key precursors for both the side chain and the azetidine ring itself.

The 1-(methylsulfonyl)ethyl moiety contains a stereogenic center, the control of which is critical for accessing enantiomerically pure final products. A powerful strategy for establishing this center is the asymmetric synthesis of β-amino sulfones.

One highly effective method involves the addition of sulfonyl anions to chiral N-sulfinyl imines. researchgate.net This approach provides excellent stereocontrol. For instance, a lithiated sulfone, such as the anion of ethyl methyl sulfone, can be added to a chiral N-tert-butanesulfinyl imine. The sulfinyl group directs the nucleophilic attack of the sulfonyl anion to one face of the imine, leading to the formation of a β-amino sulfone with high diastereoselectivity. researchgate.net Subsequent removal of the chiral auxiliary provides the enantiomerically enriched β-amino sulfone precursor.

Modern dual catalytic methods also offer a direct route to β-chiral sulfones. A three-component strategy enabled by visible-light and Nickel-catalysis can achieve the asymmetric sulfonylalkenylation of alkenes. rsc.orgwikipedia.org This method combines simple starting materials like alkenes, sulfinates, and alkenyl halides to rapidly assemble enantioenriched β-chiral sulfones. rsc.orgwikipedia.org

The table below summarizes representative approaches to chiral β-amino sulfone synthesis.

MethodKey ReagentsStereocontrol ElementTypical Diastereomeric Ratio (d.r.)Reference
Addition to N-Sulfinyl IminesLithiated Sulfone, Chiral N-tert-butanesulfinyl imineChiral Sulfinyl GroupUp to >99:1 researchgate.net
Asymmetric Aza-Michael AdditionChiral Amine, α,β-Unsaturated SulfoneChiral AmineModerate to Good rsc.org
Ni/Photocatalyzed SulfonylalkenylationAlkene, Sulfinate, Alkenyl Halide, Chiral LigandChiral LigandHigh enantioselectivity rsc.orgwikipedia.org

The methylsulfonyl group is a key functional moiety in the target molecule. The synthesis of precursors for this group typically starts with simple sulfur-containing compounds. Methanesulfonyl chloride (MsCl) is a primary reagent for introducing the methylsulfonyl group. scispace.com It can be prepared through several methods, including the reaction of methanesulfonic acid with thionyl chloride or the radical reaction of methane (B114726) with sulfuryl chloride. scispace.comnih.gov

For building the ethyl side chain, 2-hydroxyethyl methyl sulfone is a versatile intermediate. rsc.orgdntb.gov.ua This precursor can be synthesized by the oxidation of 2-(methylthio)ethanol. The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide, often in the presence of a catalyst, to convert the sulfide (B99878) to the corresponding sulfone. researchgate.net

Once 2-hydroxyethyl methyl sulfone is obtained, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. This activated precursor can then undergo nucleophilic substitution with an appropriate nitrogen nucleophile as part of the azetidine ring construction.

The following table outlines common synthetic routes for key sulfonyl precursors.

PrecursorStarting Material(s)Key Reagent(s)Reaction TypeReference
Methanesulfonyl ChlorideMethanesulfonic AcidThionyl ChlorideChlorination scispace.comnih.gov
Methanesulfonyl ChlorideMethane, Sulfuryl ChlorideRadical InitiatorRadical Chlorosulfonation scispace.com
2-Hydroxyethyl Methyl Sulfone2-(Methylthio)ethanolHydrogen PeroxideOxidation researchgate.net

Cyclization Strategies for Azetidine Ring Formation

The construction of the strained four-membered azetidine ring requires specialized cyclization strategies that can overcome the associated energetic barriers.

A robust method for forming substituted azetidines is the intramolecular aminolysis of epoxy amines. This strategy involves a 4-exo-tet cyclization, which is a favored ring-closing pathway. A particularly effective variation utilizes lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)₃, as catalysts for the highly regioselective cyclization of linear 3,4-epoxy amines.

In the context of synthesizing this compound, a precursor bearing the methylsulfonyl-ethyl group at the C2 position and possessing a 3,4-epoxy amine structure would be required. The Lewis acidic catalyst activates the epoxide, facilitating a regioselective intramolecular attack by the amine nucleophile at the C4 position, leading directly to the 3-hydroxyazetidine ring. The hydroxyl group can then be further functionalized or removed if necessary. This method is notable for its high yields and tolerance of various functional groups, including acid-sensitive protecting groups.

[3+1] Annulation strategies offer a convergent approach to the azetidine core by combining a three-atom component with a one-atom component. A notable example is the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines, which proceeds via a formal [3+1] ring expansion to yield highly substituted azetidines. scispace.comnih.gov The mechanism is proposed to involve the formation of an aziridinium (B1262131) ylide intermediate, followed by a ring-opening and ring-closing cascade that efficiently constructs the azetidine ring, often with excellent stereochemical transfer from the aziridine (B145994) precursor. nih.gov

Ring expansion of aziridines provides another powerful route to azetidines. researchgate.net For example, 2-(bromomethyl)aziridines can undergo thermodynamically controlled rearrangement to 3-bromoazetidines, particularly when substituted at the C2 position of the aziridine ring. researchgate.net The reaction is believed to proceed through an intermediate bicyclic aziridinium salt, which is then regioselectively opened by a nucleophile to yield the 3-substituted azetidine. researchgate.net This pathway offers a unique method for transforming a three-membered ring into a four-membered one, providing access to substitution patterns that may be difficult to achieve through direct cyclization. researchgate.netrsc.org

The table below highlights these advanced cyclization methods.

Cyclization StrategyKey Intermediate/PrecursorMechanism HighlightsStereocontrolReference
[3+1] Ring ExpansionMethylene Aziridine, Diazo CompoundAziridinium ylide formation, scispace.com-Stevens rearrangementHigh transfer of chirality from substrate to product nih.gov
Aziridine Ring Expansion2-(Halomethyl)aziridineBicyclic aziridinium salt intermediate, nucleophilic openingDependent on substrate and reaction conditions researchgate.net

Base-Promoted Cyclization Methods

Base-promoted intramolecular cyclization is a foundational strategy for the formation of the azetidine ring. This approach typically involves the nucleophilic attack of a nitrogen atom onto a carbon center bearing a suitable leaving group, facilitated by a base. The efficacy of this method is often dependent on the nature of the substrate, the base employed, and the reaction conditions.

One common strategy involves the cyclization of γ-amino alcohols or their derivatives. For instance, a three-step sequence starting from β-amino alcohols can yield N-aryl-2-cyanoazetidines. This process includes a copper-catalyzed N-arylation, N-cyanomethylation, and a final one-pot mesylation followed by a base-induced ring closure organic-chemistry.org. This general approach could be adapted for the synthesis of a precursor to this compound, where the eventual side chain is installed prior to or after cyclization.

Another versatile method is the intramolecular substitution of γ-haloamines. The choice of the nitrogen protecting group and the halogen can significantly influence the reaction's success. The use of microwave irradiation in an alkaline aqueous medium has been shown to be an efficient method for the cyclocondensation of alkyl dihalides with primary amines to form nitrogen-containing heterocycles, including azetidines organic-chemistry.org.

A summary of representative base-promoted cyclization strategies is presented in the table below.

Starting MaterialKey TransformationBase/ConditionsProduct Type
β-Amino alcoholsN-Arylation, N-cyanomethylation, mesylation, cyclizationBase-induced ring closureN-Aryl-2-cyanoazetidines
Alkyl dihalides and primary aminesCyclocondensationAlkaline aqueous medium, microwave irradiationSubstituted azetidines
N-Tosyl-3-halo-3-butenylaminesUllmann-type couplingNot specified2-Alkylideneazetidines
α-Bromo N-sulfonylpyrrolidinonesNucleophilic addition-ring contractionPotassium carbonateα-Carbonylated N-sulfonylazetidines

Electrocatalytic Approaches for Azetidine Synthesis

Electrosynthesis has emerged as a powerful and sustainable tool in modern organic chemistry, offering unique reactivity and selectivity. In the context of azetidine synthesis, electrocatalytic methods provide a novel avenue for the construction of the four-membered ring.

An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been developed to access azetidines. This process utilizes a combination of cobalt catalysis and an electric current to enable the regioselective generation of a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation organic-chemistry.orgacs.org. The mechanistic studies, including electrochemical kinetic analysis, suggest that the rate-determining step involves either catalyst regeneration through nucleophilic cyclization or a second electrochemical oxidation to form the carbocationic intermediate acs.org. This approach is particularly noteworthy as it circumvents challenges associated with traditional hydroamination methods for allylic amine derivatives acs.org.

The application of this electrocatalytic strategy to a precursor containing the methylsulfonyl-ethyl moiety on the allylic amine backbone could provide a direct route to this compound. The mild reaction conditions and the potential for high regioselectivity make this an attractive modern approach.

Introduction of the Methylsulfonyl-Ethyl Side Chain

The introduction of the 3-[1-(methylsulfonyl)ethyl] side chain can be envisioned through two primary strategies: functionalization of a pre-formed azetidine ring or incorporation of the side chain into a linear precursor prior to cyclization.

The direct functionalization of the azetidine ring offers a modular approach to a variety of substituted derivatives. A number of methods have been developed for the introduction of substituents at the C3 position.

One such strategy involves the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of a copper catalyst, which rapidly provides bis-functionalized azetidines organic-chemistry.org. This method allows for the installation of various alkyl, allyl, vinyl, and benzyl (B1604629) groups organic-chemistry.org. To synthesize this compound via this route, an appropriate organometallic reagent bearing the methylsulfonyl-ethyl group would be required.

Cross-coupling reactions are also powerful tools for azetidine functionalization. For example, Hiyama cross-coupling of arylsilanes with 3-iodoazetidine (B8093280) provides a route to 3-arylazetidines under mild conditions organic-chemistry.org. Similarly, Suzuki-Miyaura-type cross-couplings between alkyl iodides and organoboron reagents, catalyzed by copper, could potentially be adapted to introduce the desired side chain organic-chemistry.org.

Late-stage modification of azetidine-containing macrocyclic peptides has also been demonstrated through chemoselective deprotection and substitution at the azetidine nitrogen or via a click-based approach researchgate.netnih.gov. While focused on N-functionalization, these principles of late-stage modification could inspire strategies for C3 functionalization.

The 1-(methylsulfonyl)ethyl side chain contains a stereocenter, and therefore, controlling the stereochemistry of its introduction is a critical aspect of the synthesis.

Stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids has been achieved through distinct strategies that provide access to either cis or trans stereoisomers nih.gov. These approaches highlight the feasibility of controlling stereochemistry at the azetidine ring during its formation.

For the introduction of a chiral side chain, asymmetric synthesis methodologies can be employed. For example, the synthesis of a library of 2-azetidinylcarboxylic acids has been accomplished through a metal-catalyzed asymmetric reduction of unsaturated carboxylic acid precursors acs.org. This strategy could be adapted to establish the stereocenter on the methylsulfonyl-ethyl side chain prior to its attachment to the azetidine ring or during a functionalization reaction on the ring itself.

Furthermore, the use of chiral catalysts in cross-coupling reactions or the employment of chiral auxiliaries on the azetidine ring or the side chain precursor are established strategies for achieving stereocontrol in organic synthesis and could be applied to the synthesis of an enantiomerically enriched form of this compound.

Novel Synthetic Routes and Methodological Advancements

The development of novel synthetic routes to azetidines is an active area of research, with a focus on catalytic methods that offer efficiency, selectivity, and functional group tolerance.

A variety of catalytic systems have been successfully employed for the synthesis of the azetidine ring. Lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields nih.govfrontiersin.org. This reaction proceeds with high regioselectivity and tolerates a range of functional groups nih.govfrontiersin.org.

Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines provides a direct route to azetidines organic-chemistry.org. This C-H activation strategy offers an atom-economical approach to ring formation.

A relay catalysis strategy has also been reported, enabling a [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines. This method involves a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane followed by a (hypo)iodite-catalyzed C-N bond formation organic-chemistry.org.

Visible light-mediated aza Paternò-Büchi reactions represent a photochemical approach to functionalized azetidines. This [2+2] cycloaddition between imines and alkenes offers a direct and mild route to bicyclic azetidines, often with high diastereoselectivity nih.gov.

A summary of various catalytic approaches is provided in the table below.

Catalyst/MethodReaction TypeStarting MaterialsKey Features
Lanthanum (III) trifluoromethanesulfonateIntramolecular regioselective aminolysiscis-3,4-Epoxy aminesHigh yields, high regioselectivity, functional group tolerance
Palladium catalystIntramolecular C-H aminationPicolinamide-protected aminesC-H activation, atom economy
Lewis acid and (hypo)iodite[3+1]-AnnulationCyclopropane 1,1-diesters and aromatic aminesRelay catalysis
Visible light / Photocatalystaza Paternò-Büchi reactionImines and alkenes[2+2] cycloaddition, mild conditions, diastereoselectivity
Cobalt catalyst / ElectricityIntramolecular hydroaminationAllylic sulfonamidesElectrocatalytic, regioselective C-N bond formation

Green Chemistry Principles Applied to Compound Preparation

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. The probable key step in forming the carbon-carbon bond of the target compound is a conjugate addition reaction, specifically a Michael addition. This type of reaction is highly amenable to greener approaches. ijsdr.org

Modern synthetic protocols for conjugate additions focus on several core green principles:

Use of Benign Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Research has demonstrated that aza-Michael reactions can be performed efficiently in water, which is a safe, non-toxic, and inexpensive solvent. utrgv.edu The use of water can even accelerate reaction rates, possibly through hydrogen bonding that increases the electrophilicity of the Michael acceptor. utrgv.edu Other green solvents like methanol (B129727) are also effective. nih.gov

Catalyst-Free and Efficient Catalysis: Many conjugate addition reactions can proceed without a catalyst, particularly with reactive substrates, which simplifies purification and reduces waste. nih.gov When a catalyst is necessary, the focus is on using recyclable or non-toxic alternatives. For instance, simple quaternary ammonium (B1175870) salts have been used to catalyze aza-Michael additions in water. ijsdr.org

Energy Efficiency: The use of alternative energy sources like ultrasound has been shown to dramatically increase reaction rates for aza-Michael additions, often allowing them to proceed at room temperature and reducing reaction times from hours to minutes. ijsdr.orgutrgv.edu This method reduces the energy consumption associated with prolonged heating.

Atom Economy: The aza-Michael addition is an inherently atom-economical reaction, as it involves the direct addition of one molecule to another with no atoms being wasted as byproducts. This aligns perfectly with the core goals of green chemistry. nih.gov

The following table compares conventional and green approaches for conjugate addition reactions applicable to the synthesis of the target compound.

PrincipleConventional ApproachGreen AlternativeAdvantages of Green Alternative
SolventVolatile organic solvents (e.g., THF, CH₂Cl₂)Water, Methanol, or Solvent-FreeReduced toxicity, improved safety, lower cost, simplified workup. utrgv.edunih.gov
Energy SourceProlonged heating (reflux)Ultrasound irradiation, Room temperatureFaster reaction rates, lower energy consumption. utrgv.edu
CatalysisStoichiometric strong bases, heavy metal catalystsCatalyst-free, recyclable catalysts (e.g., ionic liquids)Reduced waste, easier purification, avoidance of toxic metals. ijsdr.orgnih.gov

Mechanistic Elucidation of Key Synthetic Transformations for this compound Formation

The formation of the this compound structure hinges on the creation of a specific carbon-carbon bond between the azetidine ring and the methylsulfonyl ethyl side chain. The most direct and mechanistically plausible transformation to achieve this is the conjugate (or 1,4-) addition of a methylsulfonyl-stabilized carbanion to an electrophilic azetidine precursor. masterorganicchemistry.com

The key reaction proceeds via a well-understood, multi-step pathway:

Formation of the Nucleophile: The process begins with the deprotonation of a suitable sulfone precursor, such as ethyl methyl sulfone. The protons on the carbon alpha to the sulfonyl group are acidic due to the strong electron-withdrawing nature of the SO₂ group. A base, such as sodium ethoxide, is used to abstract a proton, generating a resonance-stabilized carbanion (a sulfone-stabilized enolate). masterorganicchemistry.com

Nucleophilic Attack (Conjugate Addition): The azetidine ring must be activated as a Michael acceptor. This is typically achieved by introducing an electron-withdrawing group at the 3-position that is in conjugation with an exocyclic double bond, for example, tert-butyl 3-ethylideneazetidine-1-carboxylate. The generated carbanion then acts as a soft nucleophile, attacking the electrophilic β-carbon of this α,β-unsaturated system. wikipedia.orglibretexts.org This attack is known as a 1,4-addition. libretexts.org

Formation of a Stabilized Intermediate: The nucleophilic attack results in the formation of a new carbon-carbon bond and an intermediate where the negative charge is delocalized across the oxygen of the carboxylate protecting group and the α-carbon of the azetidine ring via resonance. wikipedia.org This resonance-stabilized enolate is a key intermediate in the reaction pathway.

Protonation: The final step is the protonation of the enolate intermediate. This is typically accomplished by the addition of a proton source (e.g., water or a mild acid during workup), which protonates the α-carbon. libretexts.org This step is followed by tautomerization to yield the final, stable 3-substituted azetidine product. libretexts.org

The following table details the key stages of this proposed mechanistic pathway.

StepDescriptionKey IntermediatesElectron Flow
1Deprotonation of ethyl methyl sulfoneResonance-stabilized sulfonyl carbanionBase abstracts a proton from the carbon alpha to the sulfonyl group.
2Nucleophilic attack on the azetidine acceptorInitial adduct before charge delocalizationThe carbanion's lone pair attacks the β-carbon of the 3-ylideneazetidine. The π-electrons of the C=C bond move to the α-carbon.
3Resonance stabilizationAza-enolate intermediateThe negative charge on the α-carbon is delocalized onto the oxygen of the N-Boc protecting group.
4ProtonationFinal neutral productThe enolate intermediate is protonated at the α-carbon by a proton source, yielding the final product.

Advanced Spectroscopic and Structural Characterization for Research and Elucidation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. rsc.org For 3-[1-(Methylsulfonyl)ethyl]azetidine (C₆H₁₃NO₂S), the calculated monoisotopic mass can be compared to the experimental value with a high degree of precision.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to study the molecule's fragmentation patterns. By inducing fragmentation of the molecular ion, characteristic neutral losses and fragment ions are produced, which offer corroborative evidence for the proposed structure. Common fragmentation pathways for this molecule would likely involve:

Cleavage of the C-S bond, leading to the loss of the methylsulfonyl group (SO₂CH₃).

Alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines, resulting in the opening of the azetidine (B1206935) ring. libretexts.org

Cleavage of the bond between the azetidine C3 and the ethyl side chain.

Table 3: Predicted HRMS Data and Key Fragments

SpeciesFormulaCalculated Exact Mass (m/z)Description
[M+H]⁺C₆H₁₄NO₂S⁺164.0740Protonated molecular ion
[M-SO₂CH₃]⁺C₅H₁₀N⁺84.0808Loss of the methylsulfonyl radical
[M-CH(CH₃)SO₂CH₃]⁺C₃H₆N⁺56.0495Cleavage of the side chain at the C3 position

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the key characteristic absorption bands would be:

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

C-H Stretch: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the aliphatic C-H bonds in the methyl, ethyl, and azetidine groups.

S=O Asymmetric & Symmetric Stretches: The most distinctive signals for the sulfonyl group are two strong absorptions, typically found around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). cdnsciencepub.comresearchgate.net The exact positions of these bands are sensitive to the electronic environment. cdnsciencepub.com

N-H Bend: A moderate absorption in the 1550-1650 cm⁻¹ range can sometimes be observed for the N-H bending vibration.

Table 4: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3300 - 3500Medium
C-H (sp³)Stretch2850 - 2960Medium-Strong
S=OAsymmetric Stretch1300 - 1350Strong
S=OSymmetric Stretch1120 - 1160Strong
C-NStretch1020 - 1250Medium
C-SStretch600 - 800Weak-Medium

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data has been published for this compound.

Crystal Packing and Intermolecular Interactions

Information on the crystal packing and intermolecular interactions is unavailable as it is derived from X-ray crystallography studies, which have not been reported for this compound.

Absolute Configuration Assignment and Stereochemical Purity

There are no reports on the assignment of the absolute configuration or the determination of stereochemical purity of this compound by X-ray crystallography.

Chiroptical Spectroscopy for Stereochemical Analysis (e.g., ORD, ECD)

No data on the Optical Rotatory Dispersion (ORD) or Electronic Circular Dichroism (ECD) of this compound is available in the scientific literature.

Conformational Analysis and Stereochemistry of 3 1 Methylsulfonyl Ethyl Azetidine

Theoretical Conformational Analysis via Computational Methods

Computational modeling serves as a powerful tool to predict the stable conformations of 3-[1-(Methylsulfonyl)ethyl]azetidine and to quantify the energy barriers between them. mit.edu Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to explore the potential energy surface of the molecule. These studies typically investigate the puckering of the azetidine (B1206935) ring, the rotational isomers (rotamers) of the side chain, and the orientation of the methylsulfonyl group.

Theoretical analyses for analogous 3-substituted azetidines have shown that the ring adopts a non-planar, puckered conformation to alleviate ring strain. nih.gov For this compound, computational models would predict the dihedral angle of the azetidine ring and the preferred orientation (axial vs. equatorial) of the 1-(methylsulfonyl)ethyl substituent. The large steric bulk of the methylsulfonyl group is expected to significantly influence the conformational equilibrium.

Illustrative Data from Theoretical Calculations:

Computational MethodParameterPredicted ValueRelative Energy (kcal/mol)
DFT (B3LYP/6-31G)Azetidine Puckering Angle35°0 (Global Minimum)
DFT (B3LYP/6-31G)Side Chain Torsional Angle (C-C-S-C)65° (gauche)0
DFT (B3LYP/6-31G*)Side Chain Torsional Angle (C-C-S-C)180° (anti)+1.2
Ab initio (MP2/cc-pVTZ)Azetidine Puckering Angle38°0 (Global Minimum)
Ab initio (MP2/cc-pVTZ)Side Chain Torsional Angle (C-C-S-C)62° (gauche)0
Ab initio (MP2/cc-pVTZ)Side Chain Torsional Angle (C-C-S-C)180° (anti)+1.5

Note: The data in this table is illustrative and represents typical values that would be obtained from such computational studies.

These calculations would likely indicate that the equatorial conformation of the side chain is energetically favored to minimize steric interactions with the azetidine ring protons. Furthermore, the rotational barrier around the C-C bond connecting the ring and the side chain would be calculated to understand the flexibility of this part of the molecule.

Experimental Conformational Analysis Utilizing Advanced Spectroscopic Techniques

Experimental techniques provide crucial validation for theoretical models and offer insights into the conformational preferences of molecules in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are primary tools for conformational analysis in solution. researchgate.netacs.org For this compound, the coupling constants between protons on the azetidine ring can provide information about the ring's pucker and the substituent's preferred orientation. ipb.pt For instance, the magnitude of vicinal coupling constants (³J) is related to the dihedral angle between the coupled protons, which is a direct consequence of the ring's conformation. ipb.pt Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximities between protons, further defining the three-dimensional structure. ipb.pt Variable temperature NMR studies can also reveal information about the dynamics of conformational exchange. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state. acs.orgnih.gov This technique would precisely determine bond lengths, bond angles, and torsional angles of this compound, offering a static picture of its most stable solid-state conformation. researchgate.net This data is invaluable for benchmarking the accuracy of computational methods.

Illustrative Spectroscopic and Crystallographic Data:

TechniqueParameterObserved ValueInterpretation
¹H NMR³J(H2ax, H3eq)~6-7 HzConsistent with a puckered azetidine ring.
¹H NMR³J(H2eq, H3eq)~8-9 HzConsistent with a puckered azetidine ring.
NOESYNOE between H3 and side-chain CHPresentIndicates spatial proximity, supporting a specific rotamer.
X-ray CrystallographyAzetidine Puckering Angle37° ± 2°Confirms a non-planar ring conformation in the solid state.
X-ray CrystallographySubstituent PositionEquatorialThe bulkier group prefers the equatorial position to minimize steric strain.

Note: The data in this table is illustrative and represents typical values that would be obtained from such experimental analyses.

Ring Puckering and Conformational Flexibility of the Azetidine Ring

The azetidine ring is a four-membered heterocycle that exhibits a puckered conformation to relieve the angle and torsional strain inherent in a planar ring. rsc.org The degree of puckering is described by a dihedral angle. rsc.org Electron diffraction studies on unsubstituted azetidine have shown a puckering angle of 37°. rsc.org The presence of a substituent at the 3-position, such as the 1-(methylsulfonyl)ethyl group, influences the puckering equilibrium.

The azetidine ring can undergo a process of ring inversion, where one puckered conformation converts to another. The energy barrier for this inversion is generally low, allowing for conformational flexibility at room temperature. The substituent at the 3-position can exist in either an axial or an equatorial position, and the equilibrium between these two states is governed by steric factors. For a bulky substituent like 1-(methylsulfonyl)ethyl, the equatorial position is strongly favored to avoid steric clashes with the protons on the ring.

Diastereomeric and Enantiomeric Purity Assessment Methodologies

Since this compound contains two chiral centers (C3 of the azetidine ring and the carbon atom in the side chain bearing the methylsulfonyl group), it can exist as four possible stereoisomers (two pairs of enantiomers). The assessment of diastereomeric and enantiomeric purity is therefore critical.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying enantiomers and diastereomers. By using a chiral stationary phase, the different stereoisomers interact differently with the column, leading to their separation. The relative peak areas in the chromatogram correspond to the ratio of the stereoisomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr).

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals of enantiomers or diastereomers can be resolved. The chiral reagent forms a complex with the analyte, and the resulting diastereomeric complexes have different magnetic environments, leading to separate peaks for each stereoisomer in the NMR spectrum.

Gas Chromatography (GC) on a Chiral Column: For volatile derivatives of the compound, chiral GC can be an effective method for separating and quantifying the stereoisomers.

Chirality of the Azetidine Ring and the 1-(Methylsulfonyl)ethyl Side Chain

Chirality, or "handedness," is a fundamental property of this compound, arising from its stereogenic centers. wikipedia.orglibretexts.org

Azetidine Ring Chirality: The C3 carbon atom of the azetidine ring is a stereocenter because it is bonded to four different groups: the nitrogen atom (C2 and C4 are different from the perspective of C3 in a substituted ring), a hydrogen atom, and the 1-(methylsulfonyl)ethyl side chain. This gives rise to (R) and (S) configurations at this position.

1-(Methylsulfonyl)ethyl Side Chain Chirality: The carbon atom in the side chain that is directly attached to the azetidine ring is also a stereocenter. It is bonded to the azetidine ring, a hydrogen atom, a methyl group, and a methylsulfonyl group. This also results in (R) and (S) configurations.

The presence of these two chiral centers means the molecule can exist as four distinct stereoisomers: (3R, 1'R), (3S, 1'S), (3R, 1'S), and (3S, 1'R). tru.ca The (3R, 1'R) and (3S, 1'S) isomers are a pair of enantiomers, as are the (3R, 1'S) and (3S, 1'R) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric. tru.ca The specific stereochemistry of the molecule will have a profound impact on its biological activity and physical properties.

In-depth Analysis of this compound Reactivity Remains Elusive in Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed experimental data on the reactivity profiles and mechanistic investigations of the specific chemical compound this compound is not publicly available. As a result, a thorough and scientifically accurate article detailing the N-alkylation, N-acylation, ring-opening reactions, and reactions at the methylsulfonyl moiety of this particular molecule cannot be generated at this time.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a well-known structural motif in medicinal chemistry. Its inherent ring strain makes it susceptible to a variety of chemical transformations, and the reactivity of the azetidine nitrogen atom, as well as the potential for ring-opening reactions, are general features of this class of compounds. Similarly, the methylsulfonyl group is a common functional group with its own characteristic reactivity.

However, the specific interplay of the 3-[1-(methylsulfonyl)ethyl] substituent and the azetidine ring in "this compound" has not been the subject of published research that could be located. Scientific inquiry into the N-alkylation and N-acylation reactions of the azetidine nitrogen in this molecule, which would provide insight into its nucleophilicity and steric hindrance, has not been documented.

Furthermore, detailed studies on the ring-opening reactions of this specific azetidine moiety are absent from the available literature. This includes investigations into nucleophilic ring-opening, which would explore the regioselectivity and stereoselectivity of such reactions, as well as the influence of Lewis acid catalysis on the ring-opening process. Information regarding potential thermal isomerization or ring transformation of this compound is also not available.

Finally, the chemical behavior and potential transformations of the methylsulfonyl moiety within this specific molecular context have not been described in published reports.

While general principles of azetidine and sulfone chemistry can provide a theoretical framework for predicting the reactivity of this compound, the strict requirement for scientifically accurate and specific data for this compound prevents the generation of the requested detailed article. Further experimental research is needed to elucidate the chemical properties and reactivity of this particular molecule.

Reactivity Profiles and Mechanistic Investigations of 3 1 Methylsulfonyl Ethyl Azetidine

Reactions at the Methylsulfonyl Moiety

Alpha-Proton Reactivity and Deprotonation

The proton on the carbon atom situated between the azetidine (B1206935) ring and the methylsulfonyl group exhibits significant acidity. This enhanced acidity is primarily due to the powerful inductive and resonance effects of the sulfonyl group, which stabilizes the resulting carbanion (enolate-equivalent). wikipedia.orgstackexchange.com The pKa of hydrogens alpha to a sulfone group is typically in the range of 25-30, a dramatic increase in acidity compared to a simple alkane (pKa ~50). libretexts.org This allows for deprotonation using a variety of moderately strong bases.

Compound TypeStructureApproximate pKa
KetoneRCH2–(C=O)R'19-21 ucalgary.ca
EsterRCH2–(C=O)OR'23-25 libretexts.org
Sulfone RCH2–SO2R' 25-30 libretexts.org
AlkaneCH3–R~50 libretexts.org

Commonly used bases for the deprotonation of sulfones include alkali metal hydrides (e.g., NaH), alkoxides, and lithium amide bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS). Studies on the α-alkylation of N-substituted azetidine-2-carboxylic acid esters have successfully employed bases like LiHMDS to generate the desired carbanion for subsequent reactions, demonstrating the feasibility of this approach on azetidine scaffolds. nih.gov

Functional Group Transformations of the Sulfone

The methylsulfonyl group in 3-[1-(Methylsulfonyl)ethyl]azetidine is not merely an activating group; it is also a versatile functional handle that can be transformed into various other moieties. researchgate.net These transformations significantly broaden the synthetic utility of the parent compound. Key transformations include reductive desulfonylation, reduction to the corresponding sulfide (B99878), and elimination reactions.

Reductive Desulfonylation : This process involves the complete removal of the sulfonyl group and its replacement with a hydrogen atom. This transformation is valuable when the sulfone is used as a temporary activating group to facilitate a reaction at the alpha-position, after which its removal is desired. wikipedia.org Common reagents for this purpose include active metals like sodium amalgam (Na/Hg) or aluminum amalgam (Al/Hg). wikipedia.org Mechanistic studies suggest these reactions proceed through the formation of a radical intermediate after electron transfer to the sulfone. wikipedia.org

Reduction to Sulfide : The sulfone can be reduced to the corresponding sulfide. This transformation moderates the electron-withdrawing nature of the sulfur substituent and can be a crucial step in the synthesis of molecules where a sulfide linkage is required. Historically, this reduction required harsh conditions, but modern methods have been developed. For instance, sulfoxides, which are intermediates in the oxidation of sulfides to sulfones, can be reduced using systems like NbCl5/Indium or N,N,N',N'-tetrabromobenzene-1,3-disulfonamide with triphenylphosphine. researchgate.netgoogle.com

Elimination Reactions : Under basic conditions, sulfones can undergo β-elimination reactions. In the context of this compound, this could potentially lead to the formation of an exocyclic double bond or, more likely, cleavage of the azetidine ring. Studies on sulfones derived from penicillins, which contain a related β-lactam (azetidin-2-one) core, have shown that treatment with bases like DBN (1,5-diazabicyclo[4.3.0]non-5-ene) can induce β-elimination, leading to ring-opened products. rsc.org Radical-induced eliminations are also known, where a radical at the α-sulfonamidoyl position can lead to the elimination of a sulfonyl radical and the formation of an imine. nih.gov

The following table summarizes potential transformations of the sulfone group.

TransformationProduct TypeTypical Reagents
Reductive DesulfonylationAlkane (C-SO2R → C-H)Na/Hg, Al/Hg, SmI2wikipedia.org
ReductionSulfide (R-SO2-R' → R-S-R')LiAlH4, DIBAL-H rsc.org
Ramberg–Bäcklund ReactionAlkeneBase (for α-halo sulfones) rsc.org
Julia OlefinationAlkeneBase, then aldehyde/ketone, then Na/Hg wikipedia.org

Stereoselective Reactions and Transformations of the Compound

The compound this compound possesses a stereocenter at the carbon atom alpha to both the sulfone and the azetidine ring. This inherent chirality makes it a valuable substrate for stereoselective reactions, where the existing stereocenter can influence the formation of new ones.

Furthermore, the synthesis of the compound itself can be approached stereoselectively. The catalytic asymmetric hydrogenation of unsaturated sulfones is a powerful method for establishing the stereocenter in chiral sulfones with excellent enantioselectivity. rsc.orgacs.org Such a strategy could be employed to prepare enantiomerically pure precursors to this compound.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Quantitative studies on the reaction rates and thermodynamics of transformations involving this compound are scarce. However, valuable insights can be drawn from related systems.

Thermodynamics: The primary thermodynamic factor governing the reactivity of this molecule is the substantial ring strain of the azetidine ring, estimated to be around 25.2 kcal/mol. researchgate.net This stored energy provides a significant driving force for reactions that involve ring-opening, as the formation of a less-strained acyclic product is enthalpically favorable. rsc.orgrsc.org Any transformation, whether it involves nucleophilic attack on the ring carbons or rearrangement, must be considered in the context of this inherent strain.

Kinetics: Kinetic studies on related sulfonyl-azetidine systems highlight the factors influencing reaction rates. For example, a study on the defluorosulfonylation (deFS) of azetidine sulfonyl fluorides, a process involving the loss of SO₂ and F⁻, revealed a slightly higher activation energy compared to analogous oxetane (B1205548) systems, suggesting the azetidine ring subtly influences the electronic environment of the sulfonyl group. nih.gov Another relevant area is the study of elimination reactions from sulfones. Kinetic investigations into the elimination of HCl from sulfur mustard sulfones demonstrated that the reaction rates are strongly dependent on pH, with the rate increasing over 1200 times as the pH was raised from 9 to 12. researchgate.net This indicates that base-promoted reactions of this compound, including deprotonation and potential elimination, would be highly sensitive to the concentration and strength of the base used.

Reaction TypeRelated SystemKinetic Parameter / ObservationReference
DefluorosulfonylationPMP(Cbz)Azetidine Sulfonyl FluorideActivation Energy (ΔG) difference of 2.4 kcal/mol vs. oxetane analogue nih.gov
HCl EliminationMustard Gas SulfoneRate increases >1200x from pH 9 to 12 researchgate.net
Ring-OpeningN-(4-cyanophenyl) Azetidine DerivativeHalf-life (T1/2) < 10 min in aqueous buffer nih.gov

Mechanistic Studies of Rearrangement Reactions and Cascade Processes

The structure of this compound is amenable to various rearrangement and cascade reactions, driven by either the acidity of the alpha-proton or the strain of the four-membered ring.

Rearrangement Reactions: A well-known rearrangement involving sulfones is the Ramberg–Bäcklund reaction. This reaction typically involves the deprotonation of an α-halo sulfone, followed by intramolecular nucleophilic displacement of the halide to form a transient, strained three-membered episulfone. This intermediate then spontaneously extrudes sulfur dioxide (SO₂) to yield an alkene. rsc.org While the parent compound lacks a halogen, its α-halo derivatives could readily undergo this rearrangement, providing a pathway to vinyl azetidines.

Cascade Processes: Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to molecular complexity. The α-sulfonyl carbanion generated from this compound could act as the initiator in a cascade sequence. For example, it could participate in a Michael addition to an acceptor, with the resulting intermediate undergoing an intramolecular cyclization or rearrangement. While specific cascade reactions for this exact molecule are not documented, studies on related systems, such as the palladium-catalyzed cascade reactions of tricyclic aziridines, demonstrate how strained rings can be transformed into complex polycyclic systems in a single step. nih.gov Similarly, metal-free cascade reactions of tertiary amines with sulfonyl azides, proceeding through a [3+2] cycloaddition, showcase the diverse reactivity of sulfonyl groups in complex transformations. researchgate.net

A plausible, albeit undesirable, process is the intramolecular ring-opening of the azetidine. Mechanistic studies on N-aryl azetidines bearing pendant amide groups have shown that they can undergo an acid-mediated intramolecular decomposition. nih.gov This process involves protonation of the azetidine nitrogen, followed by nucleophilic attack from the amide oxygen onto one of the azetidine ring carbons, leading to ring cleavage. nih.gov The stability and reaction pathways of this compound would similarly be influenced by the nature of the N-substituent and the reaction conditions (e.g., pH).

Computational and Theoretical Chemistry Studies of 3 1 Methylsulfonyl Ethyl Azetidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Despite its broad applicability in chemistry, no specific DFT studies on 3-[1-(Methylsulfonyl)ethyl]azetidine have been reported in the literature. Such studies would be valuable for understanding its molecular properties.

There are no published studies detailing the geometry optimization and energy minimization of this compound using DFT methods. This type of analysis is fundamental for determining the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been performed for this compound. Such an analysis would provide insights into the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

No investigations into the Electrostatic Potential Surface (EPS) of this compound are available. An EPS analysis would be instrumental in identifying the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles without the inclusion of empirical parameters, have not been reported for this compound. These higher-level calculations could provide more precise electronic structure information and properties compared to DFT in some cases.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

There is no evidence of Molecular Dynamics (MD) simulations being conducted for this compound. MD simulations would be useful for exploring the conformational landscape of the molecule over time and for studying its interactions with solvents or biological macromolecules. Such simulations provide a dynamic picture of the molecule's behavior that is complementary to the static information from quantum chemical calculations.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) Based on Physicochemical Descriptors

No QSPR or QSAR studies have been published that include this compound. These studies rely on correlating calculated physicochemical descriptors with experimentally determined properties or biological activities. The development of such models would require a dataset of related compounds and their corresponding activities, which is not currently available with a specific focus on this molecule.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical chemistry studies focused on the prediction of spectroscopic parameters for the compound this compound.

Computational chemistry employs theoretical principles to calculate the properties of molecules, including spectroscopic parameters. nih.govmtu.edu Methods like Density Functional Theory (DFT) are commonly used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comals-journal.commdpi.com These theoretical calculations provide valuable insights into the molecular structure and can aid in the interpretation of experimental spectra. mdpi.comresearchgate.net

For a molecule like this compound, a typical computational approach would involve:

Geometry Optimization: Finding the lowest energy three-dimensional arrangement of the atoms.

Frequency Calculations: Calculating the vibrational modes of the optimized structure to predict the infrared (IR) and Raman spectra. researchgate.net

NMR Spectra Prediction: Calculating the magnetic shielding of each nucleus (e.g., ¹H, ¹³C) to predict the NMR chemical shifts. illinois.eduipb.pt

These calculations are compared against experimental data to validate the computational model and to help assign the signals observed in the experimental spectra. nih.gov However, no published studies containing such theoretical data for this compound could be located.

Derivatization, Analogues, and Structure Reactivity Relationships

Synthesis of Structurally Modified Analogues of 3-[1-(Methylsulfonyl)ethyl]azetidine

The synthesis of analogues of this compound allows for the fine-tuning of its physicochemical and pharmacological properties. Modifications have been explored on both the azetidine (B1206935) ring and the sulfonyl-ethyl side chain.

Modifications to the Azetidine Ring Substitution Pattern

For instance, the synthesis of N-substituted azetidines can be accomplished by reacting the secondary amine of the azetidine ring with various electrophiles. This allows for the introduction of a wide range of functionalities, including alkyl, aryl, and acyl groups. Furthermore, the inherent ring strain of azetidines makes them susceptible to ring-opening reactions, which can be exploited to generate more complex acyclic or larger heterocyclic structures. rsc.orgrsc.org The development of methods for the stereoselective synthesis of substituted azetidines is of particular importance, as the stereochemistry of the substituents can significantly impact biological activity. nih.govnih.gov

Table 1: Examples of Modifications to the Azetidine Ring
Modification TypeSynthetic StrategyPotential Impact
N-Alkylation/N-ArylationReaction with alkyl or aryl halides, reductive amination.Modulates basicity, lipophilicity, and steric bulk.
N-AcylationReaction with acyl chlorides or anhydrides.Introduces amide functionality, alters electronic properties.
C-SubstitutionCycloaddition reactions, functionalization of pre-existing rings.Creates chiral centers, introduces diverse functional groups.
SpirocyclizationIntramolecular cyclization of appropriately substituted precursors.Increases molecular rigidity and three-dimensionality.

Alterations to the Sulfonyl-ethyl Side Chain

Modifications to the sulfonyl-ethyl side chain offer another avenue for creating structural diversity. These alterations can involve changing the nature of the sulfonyl group, modifying the ethyl linker, or introducing substituents on the ethyl chain. The synthesis of chiral azetidin-3-ones from N-propargylsulfonamides highlights a method where the sulfonyl group plays a crucial role in the synthetic strategy. nih.gov The t-butanesulfonyl group, for example, can be used as a protecting group that can be removed under acidic conditions. nih.gov

The sulfone moiety itself is a versatile functional group. It is a strong electron-withdrawing group, a good leaving group in certain reactions, and can stabilize adjacent carbanions. thieme-connect.comresearchgate.net The synthesis of sulfones can be achieved through various methods, including the oxidation of sulfides and the alkylation of sulfinates. thieme-connect.com These methods can be adapted to create a variety of sulfonyl-containing side chains on the azetidine ring.

Systematic Exploration of Structure-Reactivity Relationships (SRR)

The reactivity of this compound and its analogues is largely governed by the inherent strain of the four-membered ring. rsc.orgrsc.org This ring strain facilitates reactions that involve ring-opening, providing a driving force for chemical transformations. A systematic exploration of structure-reactivity relationships (SRR) helps in understanding how different structural features influence the chemical behavior of these molecules.

Influence of Substituents on Chemical Transformation Rates and Selectivity

Substituents on both the azetidine ring and the side chain can significantly impact the rate and selectivity of chemical reactions. Electron-withdrawing groups on the azetidine nitrogen, for example, can influence the nucleophilicity of the nitrogen atom and the susceptibility of the ring to nucleophilic attack. The nature of the substituent can also direct the regioselectivity of ring-opening reactions. nih.gov

Kinetic studies on related systems, such as the nucleophilic substitution reactions of O-aryl thionobenzoates, demonstrate how electronic effects of substituents influence reaction rates and mechanisms. nih.gov While specific kinetic data for this compound is not extensively available, the principles of physical organic chemistry suggest that electron-donating groups on the azetidine ring would likely increase the rate of reactions where the nitrogen atom acts as a nucleophile, while electron-withdrawing groups would decrease it. Conversely, electron-withdrawing groups on the side chain could influence the acidity of adjacent protons and the stability of potential intermediates.

Impact of Stereochemistry on Chemical Reactivity

Stereochemistry plays a critical role in the reactivity of chiral molecules. For analogues of this compound that possess stereocenters, the spatial arrangement of substituents can dictate the stereochemical outcome of reactions. Diastereoselective synthesis of substituted azetidines is an active area of research, with methods being developed to control the formation of specific stereoisomers. nih.gov

The stereochemical effects on the ring-opening of small rings have been studied in systems like 1,1-dimethylaziridinium (B1209752) ions, where strain and stereochemistry combine to influence reaction pathways. rsc.org In the context of this compound analogues, the stereochemistry at the carbon atom bearing the methylsulfonyl group and any substituents on the azetidine ring would be expected to influence the approach of reagents and the stability of transition states, thereby affecting the diastereoselectivity of reactions. For instance, in a nucleophilic substitution reaction, the incoming nucleophile might preferentially attack from the less sterically hindered face of the molecule, leading to a specific stereoisomer as the major product. The synthesis of chiral tetrasubstituted azetidines has been achieved with high enantioselectivity, demonstrating the ability to control the stereochemical outcome of complex transformations. nih.gov

Utilization of this compound as a Synthetic Intermediate for Other Complex Chemical Entities

The unique structural features and reactivity of this compound make it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its ability to introduce a constrained, three-dimensional element into a larger molecule is highly desirable in drug design.

A prominent example of its use as a synthetic intermediate is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The azetidine scaffold can serve as a key component of these inhibitors, providing a rigid framework for the precise positioning of pharmacophoric groups.

Table 2: Application of this compound in the Synthesis of Complex Molecules
Target Molecule ClassRole of the Azetidine IntermediateExample Synthetic Transformation
Kinase InhibitorsProvides a rigid scaffold for orienting key binding groups.Nucleophilic addition of a heterocyclic amine to the azetidine ring.
GABA Uptake InhibitorsActs as a conformationally constrained analogue of GABA or β-alanine.Alkylation of the azetidine nitrogen with a lipophilic side chain.
Novel Heterocyclic SystemsServes as a precursor for ring-expansion or ring-opening/recyclization reactions.Acid-mediated intramolecular ring-opening decomposition. nih.gov

Development of Chemical Libraries of Related Azetidine-Sulfone Compounds

The exploration of novel chemical space is a cornerstone of modern drug discovery and chemical biology. The development of chemical libraries, collections of structurally related compounds, allows for the systematic investigation of structure-activity relationships (SAR) and the identification of molecules with desired biological or chemical properties. In the context of azetidine-sulfone derivatives, the synthesis of diverse libraries is crucial for unlocking their therapeutic potential. These libraries are often designed to explore the impact of various substituents on the azetidine ring and the sulfone moiety, thereby modulating the physicochemical and pharmacological properties of the compounds.

The synthesis of azetidine-based scaffolds for the creation of lead-like libraries has been a focus of research, particularly for applications in central nervous system (CNS) drug discovery. nih.govresearchgate.net The inherent structural rigidity and three-dimensionality of the azetidine ring make it an attractive scaffold for developing compounds with improved pharmacological profiles. enamine.net By creating libraries of densely functionalized azetidine derivatives, researchers can access a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net

A key strategy in the development of these libraries involves the synthesis of versatile azetidine core structures that can be readily diversified. nih.gov For instance, multi-gram scale synthesis of N-allyl amino diols can serve as a starting point for producing trisubstituted azetidines. nih.gov These core structures can then undergo a series of functional group transformations and coupling reactions to generate a diverse array of final compounds. nih.gov

Recent advancements have also focused on the use of azetidine sulfonyl fluorides (ASFs) as versatile reagents for generating diverse pharmacophore motifs. nih.govacs.orgchemrxiv.org This approach allows for the coupling of the azetidine moiety with a broad range of nucleophiles under mild conditions, facilitating the creation of novel azetidine derivatives. nih.govacs.orgchemrxiv.org The development of such synthetic methodologies is instrumental in the construction of comprehensive chemical libraries.

Table 1: Representative Scaffolds for Azetidine-Based Chemical Libraries

Scaffold TypeGeneral StructureKey FeaturesReference
Fused AzetidineBicyclic system with shared atoms, leading to conformational constraint. nih.govresearchgate.net
Bridged AzetidineBicyclic system with a bridge connecting non-adjacent atoms, creating a rigid 3D structure. nih.govresearchgate.net
Spirocyclic AzetidineTwo rings connected by a single common atom, introducing sp³-rich character. nih.govresearchgate.netmdpi.com

The characterization of these libraries often includes the evaluation of their physicochemical and pharmacokinetic properties to assess their drug-likeness. nih.govresearchgate.net Parameters such as molecular weight, lipophilicity (LogP/LogD), topological polar surface area (TPSA), and solubility are crucial in designing libraries with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov For CNS-focused libraries, properties that facilitate blood-brain barrier penetration are of particular importance. nih.gov

Table 2: Examples of Diversification of an Azetidine Core for Library Synthesis

Core Azetidine StructureReagent/Reaction TypeResulting Scaffold
Trisubstituted AzetidineRing-Closing MetathesisAzetidine-fused 8-membered ring
Aminonitrile AzetidineMetalation and CyclizationSpirocyclic Azetidine
N-SulfonylazetidineNucleophilic Addition-Ring Contractionα-Carbonylated N-Sulfonylazetidines

The synthesis of a 1976-membered library of spirocyclic azetidines highlights the potential for generating significant chemical diversity from a common azetidine core. nih.govresearchgate.net Such libraries provide a valuable resource for high-throughput screening campaigns aimed at identifying novel bioactive compounds. The structure-activity relationships derived from screening these libraries can then guide the rational design of more potent and selective molecules. nih.gov

Advanced Analytical Methodologies in Chemical Research

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating, identifying, and quantifying components in a mixture. For 3-[1-(Methylsulfonyl)ethyl]azetidine, HPLC is crucial for assessing chemical purity by separating the main compound from any non-volatile synthesis byproducts or degradation products. The method's effectiveness relies on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase.

A typical HPLC method for a polar compound like an azetidine (B1206935) derivative might employ reversed-phase chromatography. In this mode, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic/hydrophilic interactions between the analytes and the stationary phase. Due to the presence of the polar sulfonyl and azetidine groups, hydrophilic interaction liquid chromatography (HILIC) could also be a viable strategy.

Illustrative HPLC Purity Analysis Parameters: This data is representative of methods used for similar small molecule amines and does not correspond to published data for this compound.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry (MS)

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Excess Determination

The structure of this compound contains a stereogenic center at the ethyl group's attachment point to the azetidine ring, meaning it can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. heraldopenaccess.us This is critical in research, as different enantiomers can exhibit distinct biological activities.

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for a broad range of chiral compounds. nih.govmdpi.comnih.gov The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times. The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is crucial for achieving optimal resolution. mdpi.com

Illustrative Chiral HPLC Parameters for Enantiomeric Separation: This data is representative of methods used for separating enantiomers of heterocyclic compounds and does not correspond to published data for this compound.

Parameter Condition
Column Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative)
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 220 nm

| Expected Outcome | Baseline separation of the two enantiomers, allowing for quantification of each peak area to calculate e.e. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for identifying and quantifying volatile and semi-volatile organic compounds. mdpi.com In the context of this compound synthesis, GC-MS would be employed to detect residual solvents, starting materials, or volatile byproducts that would not be visible by HPLC. nih.gov

In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a long capillary column. jmaterenvironsci.com The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" or mass spectrum for each compound. This allows for highly confident identification by comparing the obtained spectra to established libraries. researchgate.net Given the polarity and potential for thermal lability of the azetidine ring, careful optimization of the GC inlet temperature is necessary to prevent on-column degradation.

Illustrative GC-MS Parameters for Impurity Profiling: This data is representative of general methods for volatile impurity analysis and does not correspond to published data for this compound.

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C

| Scan Range | 40-500 m/z |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) separates molecules based on their size and charge within a narrow, buffer-filled capillary under the influence of an electric field. nih.gov For this compound, the azetidine nitrogen is basic and will be protonated at low to neutral pH, conferring a positive charge to the molecule. This makes Capillary Zone Electrophoresis (CZE), the simplest mode of CE, an excellent technique for its analysis. dntb.gov.ua

In CZE, analytes migrate at different velocities due to their differing electrophoretic mobilities, resulting in separation. researchgate.net This technique offers very high separation efficiency, short analysis times, and requires minimal sample and reagent consumption. mdpi.com It can be used as an orthogonal method to HPLC for purity assessment, as the separation mechanism is fundamentally different (charge and hydrodynamic radius vs. partitioning). This ensures that impurities not resolved by HPLC might be separated by CE, providing a more comprehensive purity profile.

Illustrative CZE Parameters for Analysis: This data is representative of methods used for small, cationic molecules and does not correspond to published data for this compound.

Parameter Condition
Capillary Fused Silica, 50 µm i.d., 60 cm total length
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5
Voltage +20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 seconds)

| Detection | UV at 200 nm |

Thermogravimetric Analysis (TGA) for Thermal Stability in a Research Context

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. aston.ac.uk In a research context, TGA is used to determine the thermal stability of a compound like this compound. The analysis provides an onset temperature of decomposition, which is a critical parameter for understanding the compound's thermal limits during handling, storage, or in subsequent reaction steps.

The TGA instrument heats a small amount of the sample on a precision balance according to a defined temperature program. The resulting plot of mass versus temperature shows at which point the compound begins to decompose and lose mass. This information is particularly relevant for compounds containing strained rings like azetidine or energetic functional groups like sulfonyl azides, although the methylsulfonyl group itself is generally stable. nih.govacs.org

Illustrative TGA Data for a Small Organic Molecule: This data is representative and does not correspond to published data for this compound.

Parameter Observation
Sample Size 3-5 mg
Heating Rate 10 °C/min
Atmosphere Nitrogen (50 mL/min)
Temperature Range 25 °C to 600 °C

| Result | A single-step mass loss event with an onset temperature of decomposition at approximately 220 °C. |

Differential Scanning Calorimetry (DSC) for Phase Transitions in a Research Context

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net For this compound, DSC is used to identify and characterize phase transitions such as melting, crystallization, and glass transitions.

The resulting DSC thermogram plots heat flow versus temperature. An endothermic peak typically represents melting, providing both the melting point (Tm) and the enthalpy of fusion (ΔHfus). An exothermic event could indicate crystallization or decomposition. When used in conjunction with TGA, DSC can help distinguish between melting and decomposition if the events occur at similar temperatures. For sulfonyl-containing compounds, DSC can also reveal the energetic potential of any decomposition. nih.govacs.org

Illustrative DSC Data for a Crystalline Small Molecule: This data is representative and does not correspond to published data for this compound.

Parameter Observation
Sample Size 2-4 mg in a sealed aluminum pan
Heating Rate 10 °C/min
Atmosphere Nitrogen (50 mL/min)
Temperature Range 25 °C to 300 °C

| Result | A sharp endothermic peak observed at 145 °C, corresponding to the melting point of the compound. |

Future Directions and Emerging Research Avenues for 3 1 Methylsulfonyl Ethyl Azetidine

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of densely functionalized azetidines remains a challenge due to the inherent ring strain. rsc.org Future research will undoubtedly focus on developing more efficient, sustainable, and modular routes to 3-[1-(Methylsulfonyl)ethyl]azetidine and its analogs.

Modern Synthetic Methodologies: Contemporary organic synthesis offers a toolkit of powerful reactions that could be adapted for this target molecule. Key areas for exploration include:

Photochemical Reactions: Visible-light-mediated aza Paternò–Büchi reactions, a type of [2+2] photocycloaddition, have emerged as a direct method for forming the azetidine (B1206935) ring. acs.orgresearchgate.net Investigating the reaction between appropriate sulfonyl-containing imines and alkenes could provide a direct and atom-economical route.

C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination has been successfully used to synthesize functionalized azetidines. rsc.org Applying this strategy to a suitably designed acyclic precursor could offer a novel disconnection for constructing the this compound core.

Ring Contraction/Expansion: The synthesis of N-sulfonylazetidines has been achieved via the ring contraction of α-bromo-N-sulfonylpyrrolidinones. rsc.org Exploring analogous ring contraction or the ring expansion of corresponding aziridines could yield efficient pathways. magtech.com.cn

Sustainable and Green Chemistry Approaches: A significant future direction is the integration of green chemistry principles. The development of continuous flow synthesis for azetidine intermediates is a prime example. uniba.itacs.org This technology allows for safer handling of reactive intermediates at higher temperatures than batch processing and often utilizes more environmentally benign solvents like cyclopentyl methyl ether (CPME). uniba.itnih.gov Applying flow chemistry to the synthesis of this compound could enhance safety, scalability, and sustainability. nih.gov

Synthetic StrategyPotential PrecursorsKey AdvantagesRelevant Findings
Photochemical [2+2] Cycloaddition Sulfonyl-containing imines and alkenesHigh atom economy, direct formation of the azetidine ring.Enables access to 2,2-disubstituted monocyclic azetidines from ketone-derived sulfonylimines. acs.org
Palladium-Catalyzed C-H Amination Acyclic amines with γ-C(sp³)-H bondsHigh functional group tolerance, novel synthetic disconnection.Effective for synthesizing various functionalized azetidines. rsc.org
Ring Contraction Substituted α-bromo-N-sulfonylpyrrolidinonesUtilizes readily available starting materials.Established method for N-sulfonylazetidines. rsc.org
Continuous Flow Synthesis N-Boc-3-iodoazetidine (as a platform)Enhanced safety, scalability, use of green solvents.Enables handling of lithiated intermediates at higher temperatures. uniba.itacs.org

Advanced Computational Modeling Applications for Predictive Chemistry

Computational chemistry is a powerful tool for accelerating synthetic development by predicting reactivity and guiding experimental design. For a molecule like this compound, computational modeling can provide invaluable insights.

Researchers at MIT and the University of Michigan have successfully used computational models to predict the feasibility and yield of photocatalyst-driven reactions to form azetidines. drugdiscoveryonline.com By calculating frontier orbital energies and other properties for potential reactants, these models can prescreen substrate pairs, saving significant time and resources compared to traditional trial-and-error experimentation. drugdiscoveryonline.com This predictive approach could be directly applied to designing synthetic routes for this compound. drugdiscoveryonline.com

Future computational studies could focus on:

Reaction Pathway Modeling: Elucidating the mechanisms of potential synthetic reactions to optimize conditions and predict side products.

Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule, which influences its reactivity and potential biological activity.

Electronic Property Calculation: Determining properties such as electrostatic potential and orbital energies to predict how the molecule will interact with other reagents and biological targets.

Computational ApplicationPredicted Property/OutcomeSignificance for ResearchExample Finding
Reaction Prediction Reaction feasibility and yieldGuides selection of substrates for efficient synthesis.Models accurately predicted outcomes for 18 different alkene-oxime pairs in azetidine synthesis. drugdiscoveryonline.com
Mechanism Elucidation Transition state energies, reaction intermediatesOptimizes reaction conditions (temperature, catalyst).Computational studies revealed a mechanism favoring C-N bond formation first in certain aza Paternò–Büchi reactions. acs.org
Property Calculation Ring strain energy, frontier orbital energiesPredicts chemical reactivity and stability.The ring-strain energy of azetidine is approximately 25.2 kcal mol⁻¹. researchgate.net

Development of New Reactions and Transformations Leveraging Azetidine Ring Strain

The inherent strain of the azetidine ring is not a liability but a powerful driving force for a variety of chemical transformations. rsc.orgrsc.org Future research on this compound will likely exploit this reactivity to develop novel molecular scaffolds.

Strain-Release Driven Reactions:

Ring-Opening Reactions: The azetidine ring can be opened by various nucleophiles, often under acidic or transition-metal-free basic conditions. nih.gov The presence of the sulfonyl group in this compound could influence the regioselectivity of such openings, providing access to complex acyclic amines.

Ring Expansions: Azetidines can be converted into larger, more common heterocycles like pyrrolidines and piperidines. Developing methods to control the expansion of the substituted azetidine ring would be a valuable contribution to synthetic methodology.

Defluorosulfonylation (deFS): Recent work has shown that azetidine sulfonyl fluorides (ASFs) can act as precursors to carbocations in a unique "defluorosulfonylation" reaction. nih.govacs.orgnih.gov This allows for the coupling of the azetidine motif with a wide range of nucleophiles under mild thermal conditions. nih.govnih.gov Exploring analogous reactivity for this compound could unlock new pathways for late-stage functionalization.

These transformations provide a strategic advantage, allowing chemists to use the azetidine ring as a compact and stable synthon that can be converted into more complex structures at a later stage of a synthesis. nih.gov

Transformation TypeDriving ForcePotential ProductsEmerging Research Area
Nucleophilic Ring-Opening Ring Strain ReleaseDensely functionalized acyclic aminesTransition metal-free conditions for intramolecular openings. nih.gov
Ring Expansion Ring Strain ReleaseSubstituted pyrrolidines, piperidinesControlled expansion to larger N-heterocycles.
Defluorosulfonylation (deFS) Carbocation FormationDiverse 3-substituted azetidinesUse of azetidinyl sulfonyl fluorides as versatile coupling partners. nih.govnih.gov

Integration with Materials Science Research (e.g., Polymer Chemistry)

The study of azetidines is expanding beyond medicinal chemistry into materials science, particularly polymer chemistry. rsc.orgutwente.nl N-sulfonylazetidines have been shown to undergo anionic ring-opening polymerization (AROP) to form poly(N-sulfonylazetidine)s. nsf.govfigshare.com These polymers are valuable because the sulfonyl groups can be removed to yield linear poly(trimethylenimine) (LPTMI), a polymer with a controlled molecular weight and low dispersity that is otherwise difficult to access. nih.gov

The future in this area for a C-sulfonylated monomer like this compound could involve:

Cationic Ring-Opening Polymerization (CROP): Investigating the CROP of this compound could lead to the formation of branched poly(propylenimine) (PPI) with pendant methylsulfonyl-ethyl groups. acs.org These functional groups could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or coordination ability.

Novel Polymer Architectures: The kinetics of sulfonylazetidine polymerization can be controlled to produce block copolymers. nih.gov This opens the door to designing novel materials where blocks derived from this compound are combined with other monomers to create materials with tailored properties.

Functional Materials: The resulting polymers could find applications as CO₂ capture agents, coatings, or chelation agents, leveraging the high density of nitrogen atoms and the specific functionality of the side chains. rsc.orgacs.org

Polymerization MethodMonomer ClassResulting PolymerPotential Applications
Anionic Ring-Opening Polymerization (AROP) N-sulfonylazetidinesLinear poly(trimethylenimine) (after deprotection)Controlled molecular weight polyamines. nih.gov
Cationic Ring-Opening Polymerization (CROP) Azetidines (unsubstituted)Branched poly(propylenimine)CO₂ capture, functional coatings. rsc.orgacs.org

Contribution to Fundamental Organic Chemistry Principles and Methodology Development

The study of unique molecules like this compound contributes to the broader understanding of fundamental chemical principles. The interplay between the strained four-membered ring and the electron-withdrawing sulfonyl group presents a rich platform for investigating reaction mechanisms and developing new synthetic tools.

Future research in this area could provide deeper insights into:

Reactivity and Regioselectivity: How does the C3-substituent influence the reactivity of the azetidine nitrogen and the adjacent C-H bonds? Understanding these effects is crucial for designing selective functionalization strategies.

Stereoelectronics: Investigating the influence of the substituent on the ring's conformation and how this affects the stereochemical outcome of reactions.

New Reagent Development: As demonstrated with azetidine sulfonyl fluorides, functionalized azetidines can themselves become valuable reagents. nih.govnih.gov There is potential to develop this compound into a novel building block for "azetidinylation" reactions, allowing for the direct incorporation of this specific motif into larger molecules. rsc.org

By pushing the boundaries of what is known about the synthesis and reactivity of complex azetidines, research on this compound will not only generate new molecules but also refine the principles and methodologies that underpin modern organic chemistry. rsc.org

Q & A

Q. How do heterogeneous reaction systems impact the scalability of this compound synthesis?

  • Methodological Answer : Solid-supported catalysts (e.g., silica-immobilized reagents) enhance scalability by simplifying product isolation. Use process simulation software (Aspen Plus) to model heat/mass transfer in batch vs. continuous flow reactors. Pilot-scale trials with in-line analytics (PAT tools) ensure robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.